1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one
Overview
Description
1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a 3-methylbutan-1-one moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the 5-bromo-2-methoxybenzyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted piperazine compounds.
Scientific Research Applications
1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound is studied for its potential effects on cellular processes, including protein synthesis and signal transduction pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets within cells. One of the key pathways affected by this compound is the eukaryotic translation initiation factor 2-alpha (eIF2-α) pathway. The compound induces the phosphorylation of eIF2-α, leading to the inhibition of protein synthesis. This effect is mediated through the activation of protein kinase RNA-activated (PKR) kinase and nuclear factor-κB (NF-κB), which play crucial roles in cellular stress responses and apoptosis .
Comparison with Similar Compounds
1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as:
1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate: This compound also targets the eIF2-α pathway but has different substituents that may affect its potency and specificity.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities, including antibacterial and anticancer properties.
Indole Derivatives: Indole-based compounds exhibit a wide range of pharmacological activities and are often used as scaffolds in drug design.
Properties
IUPAC Name |
1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13(2)10-17(21)20-8-6-19(7-9-20)12-14-11-15(18)4-5-16(14)22-3/h4-5,11,13H,6-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWGHCSMPNVLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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